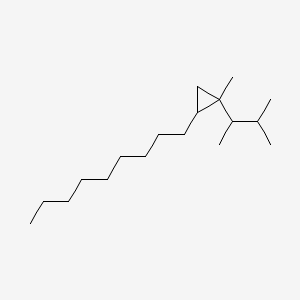
1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane is a cycloalkane derivative characterized by a cyclopropane ring substituted with a 1,2-dimethylpropyl group, a methyl group, and a nonyl group. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and cyclopropane is the simplest member of this class. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the cyclopropane ring, followed by the introduction of the substituents. One common method involves the reaction of an alkene with a carbene precursor to form the cyclopropane ring. The substituents are then introduced through various organic reactions such as alkylation or acylation.
Reaction Conditions: The cyclopropanation reaction often requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon to convert the compound into saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the substituents. Common reagents include alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction typically produces alkanes.
Aplicaciones Científicas De Investigación
1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane finds applications in various scientific research fields:
Chemistry: The compound is used as a model system to study the reactivity and stability of cyclopropane derivatives. It also serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, the compound’s interactions with enzymes and other biomolecules are investigated to understand its potential as a bioactive agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological properties.
Industry: In the industrial sector, the compound is explored for its potential use in materials science, such as the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The specific pathways affected depend on the compound’s structure and the nature of its interactions. For example, it may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane can be compared with other cyclopropane derivatives:
Similar Compounds: Examples include 1-ethyl-2-methylcyclohexane, methylcyclopentane, and neo-pentylcycloheptane
Uniqueness: The compound’s unique combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications. Its structure allows for targeted modifications, enabling the design of molecules with tailored properties.
Propiedades
Número CAS |
41977-42-8 |
|---|---|
Fórmula molecular |
C18H36 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
1-methyl-1-(3-methylbutan-2-yl)-2-nonylcyclopropane |
InChI |
InChI=1S/C18H36/c1-6-7-8-9-10-11-12-13-17-14-18(17,5)16(4)15(2)3/h15-17H,6-14H2,1-5H3 |
Clave InChI |
ZTXPIEIDVLQNAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1CC1(C)C(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


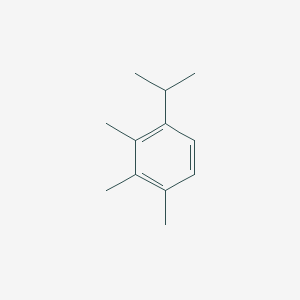

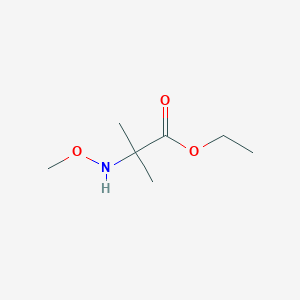
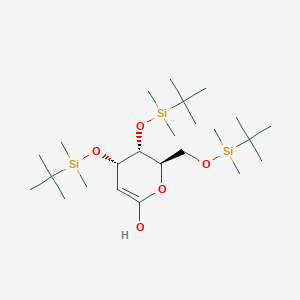
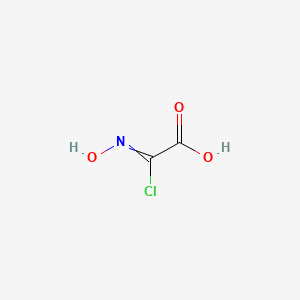
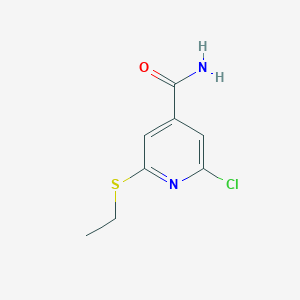
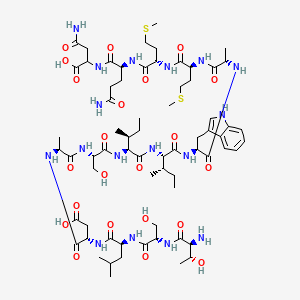
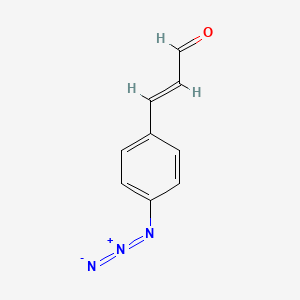
![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)
![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)
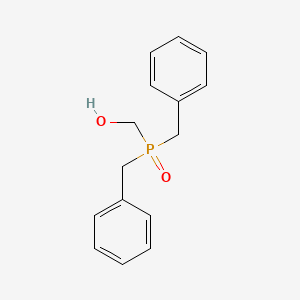
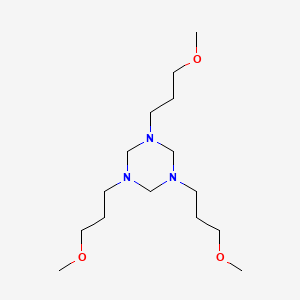
![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)
![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)
